2-Ethynyl-4-fluoro-1-methoxybenzene

Description

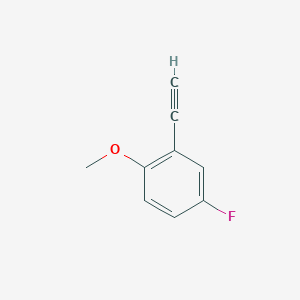

2-Ethynyl-4-fluoro-1-methoxybenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl group (-C≡CH) at the 2-position, a fluorine atom at the 4-position, and a methoxy group (-OCH₃) at the 1-position. The ethynyl group confers sp-hybridized carbon reactivity, while the electron-withdrawing fluorine and electron-donating methoxy group create unique electronic effects.

Properties

IUPAC Name |

2-ethynyl-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSZVHYDFHSYSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethynyl-4-fluoro-1-methoxybenzene typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-1-methoxybenzene.

Ethynylation: The ethynyl group is introduced through a Sonogashira coupling reaction. This reaction involves the coupling of 4-fluoro-1-methoxybenzene with an ethynylating agent, such as ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper co-catalyst.

Deprotection: The trimethylsilyl group is removed using a fluoride source, such as tetrabutylammonium fluoride, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-4-fluoro-1-methoxybenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions, such as hydroamination and hydrosilylation.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation. The reactions are typically carried out under acidic conditions.

Nucleophilic Addition: Reagents such as amines for hydroamination and silanes for hydrosilylation are used. These reactions often require catalysts like palladium or gold.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of this compound.

Nucleophilic Addition: Products include amine and silyl derivatives.

Oxidation and Reduction: Products include various oxidized and reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

2-Ethynyl-4-fluoro-1-methoxybenzene serves as an essential building block in the synthesis of complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in developing new compounds.

Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | The compound can undergo electrophilic aromatic substitution, allowing for further functionalization. |

| Coupling Reactions | It can be used in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals. |

| Nucleophilic Addition | The ethynyl group allows for nucleophilic addition reactions, facilitating the introduction of new substituents. |

Medicinal Chemistry

Research indicates that this compound has potential pharmacological properties. Its unique structural features may influence biological activity, making it a candidate for drug development.

Pharmacological Studies

Several studies have explored the compound's effects on cellular processes:

- Cell Viability and Proliferation : Laboratory experiments have shown that this compound can affect cell viability in various cancer cell lines, suggesting potential anticancer properties.

- Enzyme Interaction : Interaction studies indicate that this compound can form stable complexes with metabolic enzymes, potentially altering metabolic pathways.

Case Studies

- Anticancer Activity : A study demonstrated that treatment with this compound resulted in reduced proliferation of breast cancer cells by modulating key signaling pathways.

- Enzyme Inhibition : Research indicated that this compound inhibits specific metabolic enzymes involved in glucose metabolism, which may have implications for diabetes treatment.

Material Science

The compound's unique properties make it suitable for applications in material science. Its stability and reactivity can be harnessed to develop new materials with desirable characteristics.

Applications in Materials

| Application Type | Description |

|---|---|

| Polymer Chemistry | Used as a monomer in the synthesis of specialty polymers with enhanced properties. |

| Coatings | Its fluorine content contributes to the development of coatings with improved chemical resistance. |

Mechanism of Action

The mechanism of action of 2-ethynyl-4-fluoro-1-methoxybenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound forms a sigma complex with the electrophile, followed by deprotonation to restore aromaticity. In nucleophilic addition, the ethynyl group acts as a nucleophile, attacking electrophilic centers. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Positional Isomer: 2-Ethynyl-1-fluoro-4-methoxybenzene

- Structural Difference : The fluorine and methoxy groups are transposed (1-fluoro vs. 4-fluoro in the target compound) .

- Electronic Effects : In the positional isomer, the methoxy group at the 4-position may enhance para-directed electrophilic substitution, whereas in the target compound, the meta-directing fluorine at 4 could alter reactivity patterns.

- Data Gaps: No experimental data (e.g., NMR, melting point) are provided in the evidence to quantify differences in stability or reactivity.

Cyclopropane Derivative: 1-(1-Ethynylcyclopropyl)-4-methoxybenzene

- Structural Difference : The ethynyl group is part of a cyclopropane ring fused to the benzene, introducing ring strain and steric hindrance .

- Safety Profile :

- Reactivity : The strained cyclopropane may increase susceptibility to ring-opening reactions, unlike the linear ethynyl group in 2-Ethynyl-4-fluoro-1-methoxybenzene.

Biphenyl Derivatives: 4-Ethynyl-4'-propylbiphenyl

Pesticide-Related Compounds (e.g., Etofenprox)

- Structural Difference: Etofenprox contains a phenoxy ether and ethoxyphenyl group, lacking the ethynyl and fluorine substituents .

- Functional Groups : The ethynyl group in the target compound offers click chemistry compatibility, whereas etofenprox relies on ether linkages for pesticidal activity .

- Reactivity : Ethynyl groups enable alkyne-specific reactions (e.g., cycloadditions), absent in etofenprox’s structure.

Biological Activity

2-Ethynyl-4-fluoro-1-methoxybenzene is an organic compound with the molecular formula C9H9FO. It is characterized by the presence of an ethynyl group, a fluoro substituent, and a methoxy group attached to the benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme interactions and metabolic pathways.

The compound's structure includes:

- Ethynyl Group : Contributes to its reactivity.

- Fluoro Group : Enhances biological activity through increased binding affinity.

- Methoxy Group : Influences solubility and stability.

The mechanism of action for this compound involves electrophilic aromatic substitution. The ethenyl group can form covalent bonds with nucleophiles, while the fluoro and methoxy groups modulate the compound's reactivity and stability. This interaction leads to the formation of intermediate carbocations, which are stabilized through resonance and inductive effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including P388 and CEM cells .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. The presence of the fluoro group increases its binding affinity to specific enzymes, potentially blocking their activity and altering metabolic pathways.

Case Studies

- Cytotoxicity Assays : In vitro studies have demonstrated that compounds related to this compound can effectively reduce cell viability in cancer cell lines. For example, a study found significant inhibition of cell growth in HeLa cells when treated with similar compounds .

- Enzyme Interaction Studies : A recent investigation into the enzyme inhibition properties showed that derivatives of this compound could effectively compete with natural substrates for binding sites on enzymes, leading to altered metabolic processes .

Comparative Analysis

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl, fluoro, methoxy groups | Potential anticancer and enzyme inhibition |

| 4-Fluoro-2-methoxyphenol | Lacks ethynyl group | Moderate antibacterial properties |

| 2-Methoxyphenyl derivatives | Various substituents but no ethynyl or fluoro | Limited anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.